2-isocyanato-1-methyl-4-(trifluoromethyl)benzene
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Overview
Description
2-isocyanato-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with a methyl group (-CH3) and a trifluoromethyl group (-CF3). This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene typically involves the reaction of 2-amino-1-methyl-4-(trifluoromethyl)benzene with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
C9H8F3N+COCl2→C9H6F3NO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in specialized reactors equipped with safety measures to handle phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from hydrolysis reactions.
Scientific Research Applications
2-isocyanato-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The trifluoromethyl group (-CF3) enhances the compound’s electrophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-isocyanato-1-methyl-2-(trifluoromethyl)benzene
- 4-isocyanato-1-methyl-3-(trifluoromethyl)benzene
- 4-isocyanato-1-methyl-5-(trifluoromethyl)benzene
Uniqueness
2-isocyanato-1-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. The presence of the trifluoromethyl group at the 4-position significantly influences its reactivity and stability compared to other isomers. This unique structure makes it particularly valuable in certain chemical synthesis processes and applications .
Properties
CAS No. |
67191-98-4 |
---|---|
Molecular Formula |
C9H6F3NO |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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